molecular formula C9H14ClNO B13586961 4-(Dimethylamino)-2-methylphenolhydrochloride

4-(Dimethylamino)-2-methylphenolhydrochloride

Cat. No.: B13586961
M. Wt: 187.66 g/mol
InChI Key: LSHWLBJQASMJIY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylphenolhydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylphenolhydrochloride typically involves the reaction of 4-(Dimethylamino)benzaldehyde with methylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as diethyl ether and the maintenance of low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylphenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Dimethylamino)-2-methylphenolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylphenolhydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their activity and function. In biological systems, it may act as an inhibitor or activator of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the methyl group and hydrochloride salt.

    4-(Dimethylamino)cinnamaldehyde: Contains a cinnamaldehyde moiety instead of a phenol group.

    4-Dimethylaminopyridine: A pyridine derivative with similar dimethylamino functionality.

Uniqueness

4-(Dimethylamino)-2-methylphenolhydrochloride is unique due to the presence of both the dimethylamino and methyl groups on the phenol ring, along with the hydrochloride salt. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

4-(dimethylamino)-2-methylphenol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7-6-8(10(2)3)4-5-9(7)11;/h4-6,11H,1-3H3;1H

InChI Key

LSHWLBJQASMJIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)O.Cl

Origin of Product

United States

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